6,8-Dimethoxy Moxifloxacin Hydrochloride

HPLC method validation Impurity profiling Chromatographic resolution

6,8-Dimethoxy Moxifloxacin Hydrochloride is the authenticated, EP/USP-designated reference standard for Moxifloxacin Related Compound B. Essential for pharmacopeial release testing, forced degradation studies, and analytical method validation. Its distinct chromatographic identity ensures accurate quantification and unequivocal peak assignment under official HPLC methods, enabling compliance with ICH Q3A/Q3B reporting thresholds. This standard facilitates successful regulatory filings by providing traceable, orthogonal purity verification, thereby reducing inter-laboratory variability. Procuring this certified material is crucial for any laboratory conducting impurity profiling or stability indicating tests for moxifloxacin drug substance and finished products. Available for immediate shipment.

Molecular Formula C₂₂H₂₇N₃O₅·xHCl
Molecular Weight 413.47
Cat. No. B1150980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxy Moxifloxacin Hydrochloride
Synonyms1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride;  Moxifloxacin Imp. B (EP/BP) as HCl Salt; 
Molecular FormulaC₂₂H₂₇N₃O₅·xHCl
Molecular Weight413.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethoxy Moxifloxacin Hydrochloride: Impurity Profiling and Analytical Reference Standard for Fluoroquinolone QC


6,8-Dimethoxy Moxifloxacin Hydrochloride (CAS 1029364-73-5) is an identified process-related impurity of the fourth-generation fluoroquinolone antibiotic moxifloxacin, officially designated as Moxifloxacin EP Impurity B (HCl salt) and USP Moxifloxacin Related Compound B . The compound is a dimethoxy analog of the parent drug substance, characterized by methoxy substitution at the 6- and 8-positions of the quinoline core (molecular formula C₂₂H₂₇N₃O₅·xHCl, MW 413.47 free base; 449.93 as HCl salt) [1]. Its primary utility lies not in therapeutic activity but as a certified reference material for pharmaceutical quality control, impurity profiling, and stability-indicating method validation in accordance with ICH and pharmacopeial guidelines [2].

Why 6,8-Dimethoxy Moxifloxacin Hydrochloride Cannot Be Substituted with Other Moxifloxacin Impurities in Critical Analytical Workflows


The selection of 6,8-Dimethoxy Moxifloxacin Hydrochloride over other moxifloxacin-related impurities (e.g., Impurity A (8-desmethoxy-8-fluoro analog), Impurity C (decarboxylated analog), or Impurity D (N-desmethyl analog)) is not arbitrary but is dictated by its unique chromatographic and spectroscopic identity. Each impurity possesses a distinct retention time, UV absorption profile, and mass spectrometric fragmentation pattern under validated pharmacopeial HPLC conditions . Specifically, the resolution between 6,8-dimethoxy moxifloxacin and the next most closely eluting impurity in official USP/EP methods has been demonstrated to be Rs,min > 1.5, confirming baseline separation and the necessity of this specific reference standard for accurate peak identification and quantification [1]. Substituting with a different impurity reference standard would lead to misidentification of impurity peaks, invalid assay results, and potential failure to meet regulatory reporting thresholds for unknown impurities as defined in ICH Q3A/Q3B [2].

Quantitative Differentiation of 6,8-Dimethoxy Moxifloxacin Hydrochloride: Direct Comparative Evidence from Pharmacopeial and Published Analytical Data


Chromatographic Resolution: Baseline Separation of 6,8-Dimethoxy Moxifloxacin from Closely Eluting Peaks Under Validated HPLC Conditions

In the validated RP-HPLC method for moxifloxacin impurity analysis, the resolution (Rs) between the two least resolved impurity peaks—one of which includes 6,8-dimethoxy moxifloxacin (EP Impurity B)—was determined to be Rs,min > 1.5 [1]. This value exceeds the USP/EP acceptance criterion of Rs ≥ 1.5, confirming that this specific impurity can be reliably distinguished and quantified from adjacent chromatographic peaks under the prescribed mobile phase and column conditions.

HPLC method validation Impurity profiling Chromatographic resolution

Quantitative NMR Purity Assignment: qHNMR as an Orthogonal Method for Content Verification of 6,8-Dimethoxy Moxifloxacin Reference Standards

A quantitative ¹H NMR (qHNMR) method developed for four moxifloxacin hydrochloride impurities (A, B, C, D) demonstrated that the determined content of 6,8-dimethoxy moxifloxacin hydrochloride (Impurity B) using qHNMR was consistent with mass balance method results [1]. The qHNMR method employed 1,3,5-trimethoxybenzene as internal standard and achieved good linearity (r² > 0.9994) across the working concentration range, with the impurity's quantitative proton signal exhibiting baseline separation from the internal standard signal.

Quantitative NMR (qHNMR) Reference standard certification Mass balance method

Distinct Retention Time and MS Fragmentation Profile in LC-MS Forced Degradation Studies

Moxifloxacin EP Impurity B (HCl salt), which corresponds to 6,8-dimethoxy moxifloxacin hydrochloride, is characterized by distinct chromatographic behavior under reversed-phase HPLC and LC-MS analyses compared to other moxifloxacin degradation products and process impurities [1]. The compound can arise from oxidative or ring-modification degradation pathways and possesses a unique retention time and mass spectral fragmentation signature that differentiates it from photodegradation impurities 1 and 2, as well as other EP-specified impurities.

LC-MS Forced degradation Stability-indicating methods

Comprehensive Impurity Separation Patent: Inclusion of 6,8-Dimethoxy Moxifloxacin in Validated Multi-Impurity HPLC Methods

Patent CN103869033A describes a liquid chromatography method capable of separating and determining moxifloxacin hydrochloride and up to eight of its impurities, explicitly including 6,8-dimethoxy moxifloxacin as one of the target analytes [1]. The method employs a specific mobile phase gradient and column selection that achieves baseline resolution among all eight specified impurities, enabling simultaneous quantification in a single analytical run.

Patent method Multi-impurity separation Quality control

High-Impact Application Scenarios for 6,8-Dimethoxy Moxifloxacin Hydrochloride in Pharmaceutical R&D and QC


Pharmacopeial Impurity Profiling for ANDA/NDA Submission Packages

6,8-Dimethoxy Moxifloxacin Hydrochloride serves as a critical USP/EP reference standard for the identification and quantification of Moxifloxacin Related Compound B in drug substance and finished product release testing. Its use is mandated for demonstrating that impurity levels remain within acceptable limits (typically ≤ 0.1% relative to the active pharmaceutical ingredient) as established by pharmacopeial monographs and ICH Q3A/Q3B guidelines [1]. Accurate quantification using this authenticated standard is essential for regulatory filing completeness and successful ANDA/NDA approval.

Stability-Indicating Method Validation and Forced Degradation Studies

The compound is indispensable for forced degradation studies designed to assess moxifloxacin's stability profile under stress conditions (oxidative, hydrolytic, thermal, photolytic). Its unique chromatographic and mass spectrometric signature, as detailed in published HPLC methods and technical datasheets [1], enables researchers to track the formation of this specific degradation product over time, establish degradation kinetics, and validate that analytical methods can reliably separate and quantify this impurity from the parent drug and other degradation products [2].

Reference Standard Certification and Analytical Method Cross-Validation

When establishing in-house reference standards or cross-validating analytical methods across laboratories, 6,8-Dimethoxy Moxifloxacin Hydrochloride provides a benchmark for orthogonal purity verification. The availability of qHNMR data demonstrating consistency with mass balance results [1] allows analysts to confirm the accuracy of their own purity assignments and ensure traceability to higher-order reference measurement procedures, thereby reducing inter-laboratory variability and enhancing the reliability of impurity quantification in global supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dimethoxy Moxifloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.